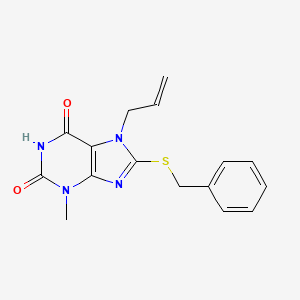

7-allyl-8-(benzylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Übersicht

Beschreibung

WAY-300062 ist eine chemische Verbindung, die für ihre Rolle als Shikimatkinase-Inhibitor von Mycobacterium tuberculosis bekannt ist . Sie hat die Summenformel C16H16N4O2S und ein Molekulargewicht von 328,39 . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, insbesondere bei der Untersuchung von Tuberkulose.

Analyse Chemischer Reaktionen

WAY-300062 durchläuft verschiedene chemische Reaktionen, die für organische Verbindungen typisch sind. Zu diesen Reaktionen gehören:

Oxidation: Diese Reaktion beinhaltet den Verlust von Elektronen aus der Verbindung, der häufig durch Oxidationsmittel gefördert wird.

Reduktion: Diese Reaktion beinhaltet den Gewinn von Elektronen, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.

Zu den gängigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

WAY-300062 wird hauptsächlich in der wissenschaftlichen Forschung verwendet, da es als Shikimatkinase-Inhibitor von Mycobacterium tuberculosis wirkt . Dies macht es wertvoll für die Erforschung von Tuberkulose, insbesondere für das Verständnis der biochemischen Wege, die an der Krankheit beteiligt sind. Die Hemmung der Shikimatkinase durch die Verbindung kann Forschern helfen, neue Behandlungen für Tuberkulose zu entwickeln, indem sie dieses spezifische Enzym ins Visier nehmen.

Neben seiner Verwendung in der Tuberkuloseforschung könnte WAY-300062 auch Anwendungen in anderen Bereichen der Biologie und Medizin haben, in denen Shikimatkinase eine Rolle spielt

Wirkmechanismus

WAY-300062 entfaltet seine Wirkung, indem es das Enzym Shikimatkinase in Mycobacterium tuberculosis hemmt . Shikimatkinase ist am Shikimat-Weg beteiligt, der für die Biosynthese aromatischer Aminosäuren unerlässlich ist. Durch die Hemmung dieses Enzyms stört WAY-300062 die Produktion dieser Aminosäuren, die für das Überleben und Wachstum der Bakterien von entscheidender Bedeutung sind. Diese Hemmung kann zum Absterben der Bakterien führen, was WAY-300062 zu einem potenziellen Kandidaten für die Behandlung von Tuberkulose macht.

Wirkmechanismus

WAY-300062 exerts its effects by inhibiting the enzyme shikimate kinase in Mycobacterium tuberculosis . Shikimate kinase is involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids. By inhibiting this enzyme, WAY-300062 disrupts the production of these amino acids, which are crucial for the survival and growth of the bacteria. This inhibition can lead to the death of the bacteria, making WAY-300062 a potential candidate for tuberculosis treatment.

Vergleich Mit ähnlichen Verbindungen

WAY-300062 ist einzigartig in seiner spezifischen Hemmung der Shikimatkinase von Mycobacterium tuberculosis . Zu den ähnlichen Verbindungen, die andere Enzyme im Shikimat-Weg hemmen, gehören:

N-Oxalylglycin: Ein breitspektriger 2-Oxoglutarat-Oxygenase-Inhibitor.

Saccharin-Natrium: Wird auf sein krebserzeugendes Potenzial untersucht.

Dulcin: Eine synthetische chemische Verbindung, die als künstlicher Süßstoff verwendet wird.

Diese Verbindungen unterscheiden sich von WAY-300062 in ihren spezifischen Zielen und Anwendungen, was die Einzigartigkeit von WAY-300062 in der Tuberkuloseforschung unterstreicht.

Vorbereitungsmethoden

Die synthetischen Wege und Reaktionsbedingungen für WAY-300062 sind in der öffentlichen Domäne nicht leicht zugänglich. . Industrielle Produktionsmethoden werden ebenfalls nicht im Detail beschrieben, wahrscheinlich aufgrund der spezifischen Verwendung der Verbindung in der Forschung und nicht in großtechnischen industriellen Anwendungen.

Eigenschaften

IUPAC Name |

8-benzylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-3-9-20-12-13(19(2)15(22)18-14(12)21)17-16(20)23-10-11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3,(H,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDFMDMDVXFQIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320439 | |

| Record name | 8-benzylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201370 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

330990-68-6 | |

| Record name | 8-benzylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(phenylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2926363.png)

![3-(2-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2926367.png)

![2-(4-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2926369.png)

![Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2926373.png)

![1-[(2-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea](/img/structure/B2926374.png)